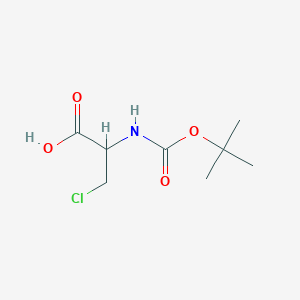![molecular formula C35H34O5 B12301915 (1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de (1-benzoyloxy-17-éthynyl-17-hydroxy-7,13-diméthyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène-3-yl) implique plusieurs étapes. Une méthode courante consiste à faire réagir le 1-bromo-4-(2-phénylpropyl)benzène avec l'éthinylestradiol en présence de chlorure de bis(triphénylphosphine)palladium(II) et d'iodure de cuivre(I) comme catalyseurs. La réaction est réalisée dans de l'acétonitrile anhydre à 70 °C sous atmosphère d'azote pendant 8 heures. Le produit est ensuite purifié par chromatographie sur colonne éclairante en utilisant un mélange d'éther de pétrole/acétate d'éthyle .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de (1-benzoyloxy-17-éthynyl-17-hydroxy-7,13-diméthyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène-3-yl) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction impliquent généralement des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester benzoate, souvent en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans de l'éther sec.
Substitution : Méthylate de sodium dans du méthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools.
Applications de la recherche scientifique
Le benzoate de (1-benzoyloxy-17-éthynyl-17-hydroxy-7,13-diméthyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène-3-yl) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de composés stéroïdiens plus complexes.
Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et la régulation hormonale.
Médecine : Enquête sur ses applications thérapeutiques potentielles, notamment le traitement hormonal substitutif et le traitement du cancer.
Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du benzoate de (1-benzoyloxy-17-éthynyl-17-hydroxy-7,13-diméthyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène-3-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Il se lie aux récepteurs stéroïdiens, modulant l'expression génique et influençant divers processus biologiques. Le groupe éthynyle augmente son affinité de liaison et sa sélectivité pour ces récepteurs, conduisant à des effets biologiques puissants.
Applications De Recherche Scientifique
(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various biological processes. The ethynyl group enhances its binding affinity and selectivity for these receptors, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate d'éthinylestradiol : Un œstrogène synthétique de structure similaire mais de groupes fonctionnels différents.
17-hydroxy-10,13-diméthyl-1,2,6,7,8,9,11,12,14,15,16,17-dodécahydrocyclopenta[a]phénanthrène-3-one : Un autre composé stéroïdien avec une structure de base similaire mais des substituants différents.
Unicité
Le benzoate de (1-benzoyloxy-17-éthynyl-17-hydroxy-7,13-diméthyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phénanthrène-3-yl) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Ses groupes éthynyle et benzoate améliorent sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C35H34O5 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate |
InChI |
InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3 |
Clé InChI |
FMEKKTLRKMEQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



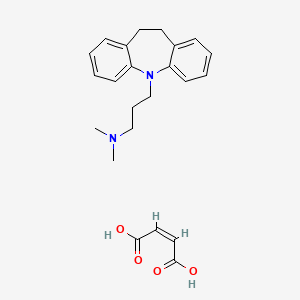
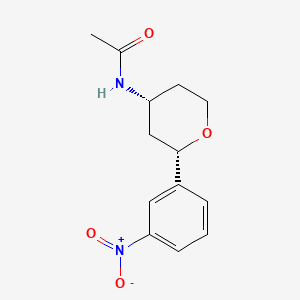
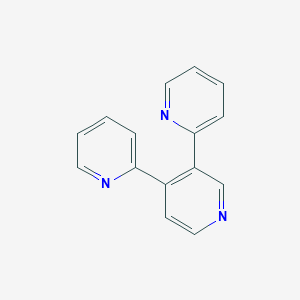

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
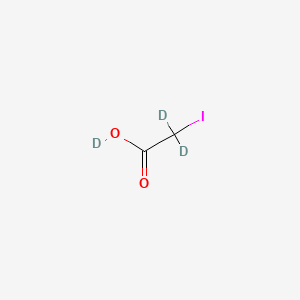
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
